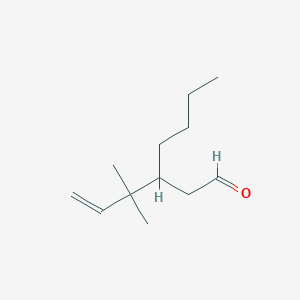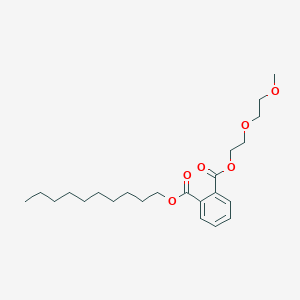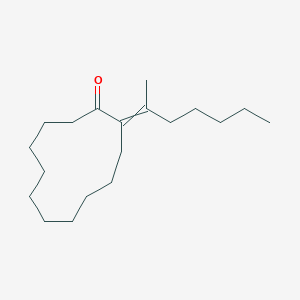
2-(Heptan-2-ylidene)cyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptan-2-ylidene)cyclododecan-1-one is an organic compound characterized by a cyclododecanone core with a heptan-2-ylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptan-2-ylidene)cyclododecan-1-one typically involves the aldol condensation of cyclododecanone with heptanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptan-2-ylidene)cyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Heptan-2-ylidene)cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Heptan-2-ylidene)cyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexan-2-ylidene)cyclododecan-1-one
- 2-(Octan-2-ylidene)cyclododecan-1-one
Comparison
2-(Heptan-2-ylidene)cyclododecan-1-one is unique due to its specific heptan-2-ylidene substituent, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
187852-23-9 |
|---|---|
Formule moléculaire |
C19H34O |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
2-heptan-2-ylidenecyclododecan-1-one |
InChI |
InChI=1S/C19H34O/c1-3-4-11-14-17(2)18-15-12-9-7-5-6-8-10-13-16-19(18)20/h3-16H2,1-2H3 |
Clé InChI |
PMUVJQHJSXHQFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=C1CCCCCCCCCCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
phenylsilane](/img/structure/B15163526.png)
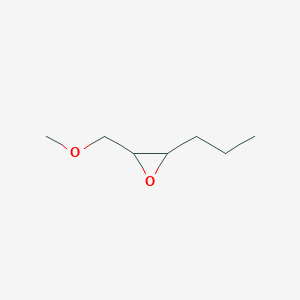
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
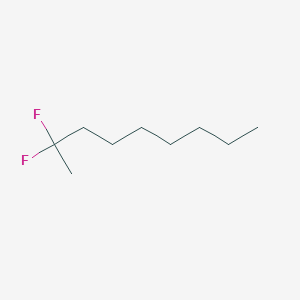
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
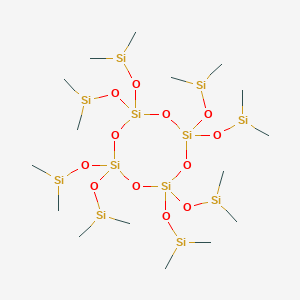
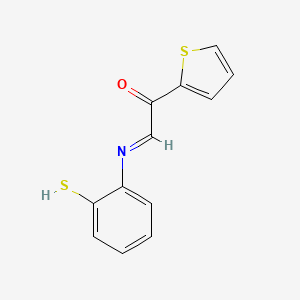
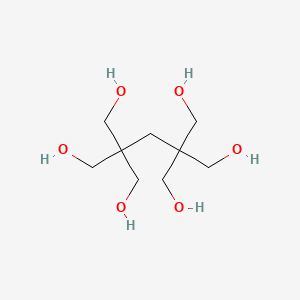
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
